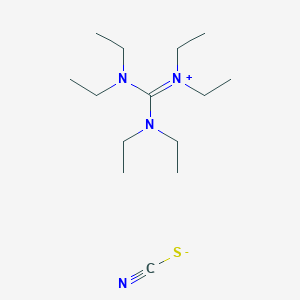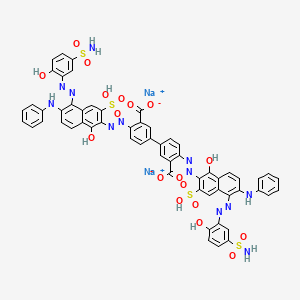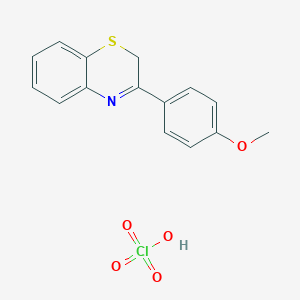![molecular formula C14H11N3OS B14455304 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide CAS No. 75614-65-2](/img/structure/B14455304.png)
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dicyano group, a methylsulfanyl group, and a phenylprop-2-enamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide typically involves the reaction of 2,2-dicyano-1,1-ethylenedithiolate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
化学反应分析
Types of Reactions
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
科学研究应用
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide has several scientific research applications:
作用机制
The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pathways involved may include inhibition of enzyme-substrate binding or alteration of enzyme conformation .
相似化合物的比较
Similar Compounds
- N’-[(E,Z)-2-Cyano-1-(methylsulfanyl)-2-(triphenylphosphonio)ethenyl]-N,N-dimethylimidoforamamide iodide
- (2S)-{(Z)-[2,2-Dicyano-1-(methylsulfanyl)ethylidene]amino}(phenyl)acetic acid
Uniqueness
Its dicyano and methylsulfanyl groups provide distinct chemical properties that differentiate it from other similar compounds .
属性
CAS 编号 |
75614-65-2 |
|---|---|
分子式 |
C14H11N3OS |
分子量 |
269.32 g/mol |
IUPAC 名称 |
N-(2,2-dicyano-1-methylsulfanylethenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H11N3OS/c1-19-14(12(9-15)10-16)17-13(18)8-7-11-5-3-2-4-6-11/h2-8H,1H3,(H,17,18) |
InChI 键 |
QYIKRDPQZLWROF-UHFFFAOYSA-N |
规范 SMILES |
CSC(=C(C#N)C#N)NC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)






![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

